molecular formula C5H5N3O2 B8090057 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B8090057
M. Wt: 139.11 g/mol
InChI Key: BBHKKABSLSRNKR-UHFFFAOYSA-N
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Description

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Biginelli reaction or similar condensation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

    Reduction: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol

    Substitution: Various substituted pyrimidine derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxypyrimidine-5-carbaldehyde
  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol

Uniqueness

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its aldehyde group makes it a versatile intermediate in organic synthesis, and its amino and oxo groups contribute to its biological activity .

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHKKABSLSRNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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